molecular formula C17H28O8S4 B1211809 Pentaerythritol tetrakis(3-mercaptopropionate) CAS No. 7575-23-7

Pentaerythritol tetrakis(3-mercaptopropionate)

Cat. No. B1211809
CAS RN: 7575-23-7
M. Wt: 488.7 g/mol
InChI Key: JOBBTVPTPXRUBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

PTMP is synthesized through thiol-ene click reactions, where pentaerythritol and mercaptopropionic acid react under specific conditions. Kazybayeva et al. (2020) describe the preparation of polymeric networks using PTMP and acrylates through thiol-ene click chemistry, highlighting the efficiency of this synthesis approach (Kazybayeva, Irmukhametova, & Khutoryanskiy, 2020). Additionally, Luo Yan (2009) investigated the synthesis process of PTMP, focusing on reaction conditions such as temperature, medium, and water absorbent effects, establishing optimized synthesis parameters (Luo Yan, 2009).

Scientific Research Applications

1. Fabrication of Poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs Macroporous Scaffold

  • Application Summary: This research focused on the fabrication of a macroporous scaffold for fibroblast regeneration .
  • Methods of Application: The process involved the use of a biodegradable emulsion template along with a low-cost polymerization reaction. PolyHIPEs were prepared using a domestic ultraviolet light source to produce a multiscale porosity material .
  • Results: The morphology showed a promising result of poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs with varied Hypermer B246 surfactant concentration resulting in the pores size increased in between 51.2 ± 9.8 µm to 131.4 ± 26.32 µm . The materials showed the ability for cell attachment and the adhesion/proliferation of the cells, suggesting that they were suitable for biomaterial application .

2. 3D Printing of Reactive Macroporous Polymers

  • Application Summary: This research presented a method for manufacturing reactive macroporous 3D structures .
  • Methods of Application: The method combined thiol–ene chemistry with polymerization-induced phase separation and digital light projection (DLP) 3D printing. This approach enabled the fabrication of structures with tunable physicochemical properties and compressibility .
  • Results: The method allowed independent control of the physical structure and chemical functionality of 3D printed macroporous polymers .

3. Addition to N-Phenylacrylamide Based on Thiol-Ene Click Reaction

  • Application Summary: This research reported the thiol/ene free-radical reaction of N-phenylacrylamide (NPA)/pentaerythritol tetra (3-mercaptopropionate) (PETMP) by ultraviolet irradiation to give the final product (abbreviation: NPP) .
  • Methods of Application: The reaction was carried out under ultraviolet irradiation .
  • Results: The preliminary applications of the NPP were also explored including photoluminescence, adhesive, and thermoresponsive. The adhesion of the NPP has been validated in various substrates. Moreover, it has a strong ability to stick to glass surfaces, even when submerged in water for an extended time .

4. Thiol-Ene Polymerization System

  • Application Summary: PEMP is useful as a chain transfer agent, cross-linking agent, epoxy curing agent and a photocuring monomer for thiol-ene polymerization system .
  • Methods of Application: The compound is reacted with alkenes in the thiol-ene reaction .
  • Results: Being functionalized with four thiol groups, it can react with multifunctional alkenes to form thiol-ene networks .

5. Network Solid Polymer Electrolytes

  • Application Summary: This application involves the use of Pentaerythritol tetrakis(3-mercaptopropionate) in the fabrication of network solid polymer electrolytes for lithium-ion batteries .
  • Methods of Application: The compound is used to functionalize poly (high internal phase emulsions) for removal of heavy metals from water .
  • Results: The resulting material is used in lithium-ion batteries .

6. Adhesive and Thermoresponsive Material

  • Application Summary: This research reported the thiol/ene free-radical reaction of N-phenylacrylamide (NPA)/pentaerythritol tetra (3-mercaptopropionate) (PETMP) by ultraviolet irradiation to give the final product (abbreviation: NPP). The preliminary applications of the NPP were also explored including photoluminescence, adhesive, and thermoresponsive .
  • Methods of Application: The reaction was carried out under ultraviolet irradiation .
  • Results: The adhesion of the NPP has been validated in various substrates. Moreover, it has a strong ability to stick to glass surfaces, even when submerged in water for an extended time .

7. Chain Transfer Agent, Cross-linking Agent, Epoxy Curing Agent and a Photocuring Monomer for Thiol-ene Polymerization System

  • Application Summary: PEMP is useful as a chain transfer agent, cross-linking agent, epoxy curing agent and a photocuring monomer for thiol-ene polymerization system .
  • Methods of Application: The compound is reacted with alkenes in the thiol-ene reaction .
  • Results: Being functionalized with four thiol groups, it can react with multifunctional alkenes to form thiol-ene networks .

8. Network Solid Polymer Electrolytes

  • Application Summary: This application involves the use of Pentaerythritol tetrakis(3-mercaptopropionate) in the fabrication of network solid polymer electrolytes for lithium-ion batteries .
  • Methods of Application: The compound is used to functionalize poly (high internal phase emulsions) for removal of heavy metals from water .
  • Results: The resulting material is used in lithium-ion batteries .

Safety And Hazards

Pentaerythritol tetrakis(3-mercaptopropionate) is combustible . It has hazard classifications of Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Skin Sens. 1 . It is recommended to prevent skin contact by keeping a safe distance or by wearing suitable protective clothing .

Future Directions

Pentaerythritol tetrakis(3-mercaptopropionate) can be used as a precursor to synthesize polymeric degradable networks through thiol-ene click reactions with tri/tetra-acrylates . It can also be used to create thiol-ene-methacrylate composites, which are applicable as dental restorative materials .

properties

IUPAC Name

[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBBTVPTPXRUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044728
Record name 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
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Product Name

Pentaerythritol tetrakis(3-mercaptopropionate)

CAS RN

7575-23-7
Record name Pentaerythritol tetra(3-mercaptopropionate)
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Record name Pentaerythrityl tetrakis(3-mercaptopropionate)
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Record name Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate
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Record name Pentaerythritol tetrakis(3-mercaptopropionate)
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Record name PENTAERYTHRITYL TETRAKIS(3-MERCAPTOPROPIONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Aldrich - Material Safety Data Sheet. Retrieved on, 2017
Number of citations: 3

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